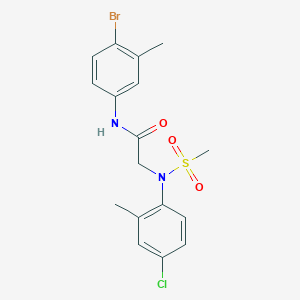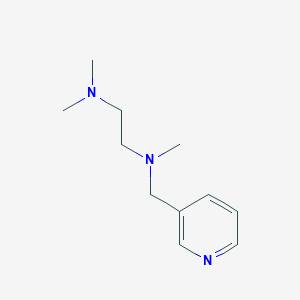
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine, commonly known as TPEN, is a chelator that has been extensively used in scientific research to study the role of metal ions in various biological processes. TPEN is a synthetic compound that was first synthesized in the 1980s and has since then been used in numerous studies to investigate the effects of metal ions on cellular functions.
作用机制
TPEN acts as a chelator by binding to metal ions and removing them from solution. The chelator has a high affinity for zinc, copper, and iron ions, and it forms stable complexes with these metals. TPEN has been shown to be selective for these metal ions and does not bind to other metals such as calcium or magnesium.
Biochemical and Physiological Effects:
TPEN has been shown to have a number of biochemical and physiological effects. The chelator has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases and metalloenzymes. TPEN has also been shown to affect the function of metal-dependent receptors, such as the NMDA receptor. In addition, TPEN has been shown to affect the transport of metal ions across cell membranes.
实验室实验的优点和局限性
One of the main advantages of using TPEN in scientific research is its high selectivity for zinc, copper, and iron ions. This allows researchers to specifically investigate the role of these metal ions in biological processes. However, one limitation of using TPEN is that it can also chelate other metal ions, albeit with lower affinity. This can lead to non-specific effects and can complicate the interpretation of results.
未来方向
There are a number of future directions for research involving TPEN. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's and Parkinson's. TPEN has been shown to be effective in chelating zinc and copper ions, which have been implicated in the pathogenesis of these diseases. Another area of interest is the development of new chelators that are more selective and have fewer non-specific effects. Finally, the use of TPEN in drug discovery and development is an area of active research, as the chelator has the potential to be used as a tool in the identification of new drug targets.
合成方法
TPEN is synthesized by reacting 3-pyridylmethylamine with 1,2-dibromoethane in the presence of sodium hydride. The resulting product is then treated with trimethylamine to yield TPEN. The synthesis of TPEN is relatively straightforward, and the compound can be obtained in high yields.
科学研究应用
TPEN has been used extensively in scientific research to investigate the role of metal ions in various biological processes. The chelator has been used to study the effects of metal ions on enzymes, receptors, and transporters. TPEN has been shown to be particularly effective in chelating zinc, copper, and iron ions.
属性
IUPAC Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-13(2)7-8-14(3)10-11-5-4-6-12-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPGKYVCHUYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

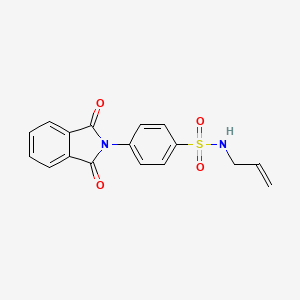
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4936545.png)
![[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B4936547.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
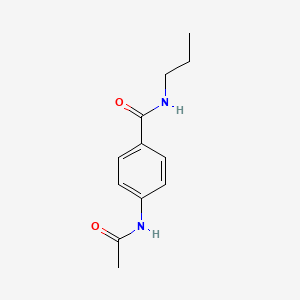
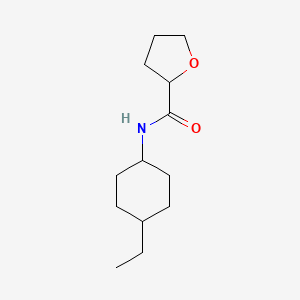
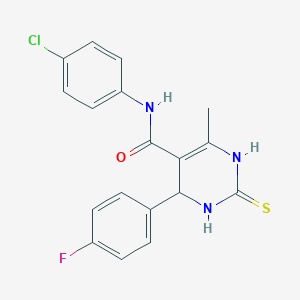
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)
